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Compound of Interest

Compound Name: Spiramilactone B

Cat. No.: B12435285 Get Quote

Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, serves as a

cornerstone in the management of conditions like heart failure, hypertension, and edema.[1][2]

However, spironolactone itself is a prodrug, undergoing extensive and rapid metabolism.[1][3]

[4] Its therapeutic effects are largely attributable to a suite of active metabolites. This guide

provides an in-depth analysis of these metabolites, their biological activities, and the

experimental methods used to characterize them, tailored for researchers and drug

development professionals.

Metabolism of Spironolactone
Upon oral administration, spironolactone is extensively metabolized, primarily in the liver, with

no unchanged drug found in the urine. The metabolic pathways can be broadly categorized into

two main routes: those where the sulfur moiety at the C7 position is removed and those where

it is retained and modified.

Sulfur-Removal Pathway: The primary metabolite in this pathway is Canrenone. This process

involves the dethioacetylation of spironolactone. Canrenone was once thought to be the

main active metabolite, but further research has shown it only partially accounts for

spironolactone's total activity.

Sulfur-Retention Pathway: This pathway is now understood to be crucial for spironolactone's

pharmacological effects. The initial step is the deacetylation of spironolactone to form 7α-

thiospironolactone (7α-TS). This intermediate is then S-methylated to produce 7α-

thiomethylspironolactone (7α-TMS), a major and potent active metabolite. 7α-TMS can be
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further hydroxylated to form 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS),

another significant active metabolite.

The parent drug has a short half-life of about 1.4 hours, while its principal active metabolites

have significantly longer half-lives: 13.8 hours for 7α-TMS, 15.0 hours for 6β-OH-7α-TMS, and

16.5 hours for canrenone. This extended duration of the metabolites is responsible for the

sustained therapeutic effects of spironolactone.
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Figure 1: Primary metabolic pathways of spironolactone.

Biological Activity and Quantitative Data
The biological activity of spironolactone's metabolites is primarily characterized by their

interaction with various steroid hormone receptors, most importantly the mineralocorticoid

receptor (MR).

Primary Activities:

Antimineralocorticoid: The metabolites competitively antagonize the mineralocorticoid

receptor, blocking the effects of aldosterone. This leads to increased sodium and water

excretion and potassium retention, which is the basis for its diuretic and antihypertensive

effects. 7α-TMS is responsible for approximately 80% of the potassium-sparing

(antimineralocorticoid) effect, with canrenone accounting for 10-25%.

Antiandrogenic: Spironolactone and its metabolites, particularly the sulfur-containing ones,

also act as antagonists at the androgen receptor (AR), which underlies some of its

therapeutic uses (e.g., hirsutism) and side effects (e.g., gynecomastia). The affinity of 7α-TS
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and 7α-TMS for the rat prostate AR is about 3.0% to 8.5% of that of dihydrotestosterone

(DHT).

Other Receptor Interactions: Spironolactone and its metabolites have weak affinities for

progesterone, glucocorticoid, and estrogen receptors.

The following table summarizes key quantitative data for spironolactone and its major

metabolites.
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Compound
Target
Receptor

Assay Type Value Species Notes

Spironolacton

e

Mineralocorti

coid (MR)
Kᵢ 2.32 nM Human

Competitive

antagonist

Kᵦ 17.7 nM Human
Functional

antagonism

Androgen

(AR)
Kᵢ 39.4 nM Human

Competitive

antagonist

Glucocorticoi

d (GR)
Kᵢ 32.6 nM Human

Competitive

antagonist

Progesterone

(PR)
Kᵢ 400 nM Human

Agonist

activity noted

Canrenone
Mineralocorti

coid (MR)
-

Accounts for

10-25% of

the

potassium-

sparing effect

of

spironolacton

e.

Human
Active

metabolite

7α-TMS
Mineralocorti

coid (MR)
-

Accounts for

~80% of the

potassium-

sparing effect

of

spironolacton

e.

Human
Major active

metabolite

Androgen

(AR)

Relative

Affinity

~3.0-8.5% of

DHT
Rat

Similar affinity

to 7α-TS and

spironolacton

e
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7α-TS
Androgen

(AR)

Relative

Affinity

~3.0-8.5% of

DHT
Rat

Similar affinity

to 7α-TMS

and

spironolacton

e

Mineralocorti

coid (MR)

Relative

Potency

0.26 (vs.

Spironolacton

e)

Human

Antimineraloc

orticoid

activity in vivo

Signaling Pathway: Mineralocorticoid Receptor
Antagonism
The primary mechanism of action for spironolactone's active metabolites is the competitive

antagonism of the mineralocorticoid receptor, a nuclear hormone receptor. In epithelial tissues

like the kidney's distal convoluted tubule, aldosterone binds to the MR. This ligand-receptor

complex translocates to the nucleus, dimerizes, and binds to hormone response elements

(HREs) on DNA, initiating the transcription of genes that regulate sodium and potassium

transport (e.g., ENaC, Na+/K+-ATPase).

Spironolactone's metabolites, such as 7α-TMS and canrenone, compete with aldosterone for

the MR's ligand-binding pocket. By binding to the receptor, they prevent its proper

conformational change, inhibiting its translocation, DNA binding, and subsequent gene

transcription. This blockade results in decreased sodium reabsorption and reduced potassium

excretion.
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Prepare Cytosolic
Receptor Fraction

Incubate Cytosol with:
1. [³H]Ligand (constant)

2. Metabolite (varied conc.)

Separate Bound from
Unbound Ligand
(e.g., Filtration)

Quantify Radioactivity
(Scintillation Counting)

Calculate IC₅₀ and Kᵢ
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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